molecular formula C20H24ClNO5 B4044054 N-benzyl-2-(2-chloro-4,6-dimethylphenoxy)-N-methylethanamine;oxalic acid

N-benzyl-2-(2-chloro-4,6-dimethylphenoxy)-N-methylethanamine;oxalic acid

Cat. No.: B4044054
M. Wt: 393.9 g/mol
InChI Key: BXXIBTAFIXYASS-UHFFFAOYSA-N
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Description

N-benzyl-2-(2-chloro-4,6-dimethylphenoxy)-N-methylethanamine;oxalic acid is a complex organic compound with a molecular formula of C18H23ClNO It is known for its unique chemical structure, which includes a benzyl group, a chlorinated phenoxy group, and an ethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(2-chloro-4,6-dimethylphenoxy)-N-methylethanamine typically involves a multi-step process. One common method includes the following steps:

    Preparation of 2-chloro-4,6-dimethylphenol: This can be achieved through the chlorination of 4,6-dimethylphenol using chlorine gas in the presence of a catalyst.

    Formation of 2-chloro-4,6-dimethylphenoxyacetic acid: The phenol is then reacted with chloroacetic acid in the presence of a base to form the phenoxyacetic acid derivative.

    Synthesis of N-benzyl-2-(2-chloro-4,6-dimethylphenoxy)-N-methylethanamine: The phenoxyacetic acid derivative is then reacted with benzylamine and formaldehyde under reductive amination conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(2-chloro-4,6-dimethylphenoxy)-N-methylethanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding oxides or carboxylic acids.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

N-benzyl-2-(2-chloro-4,6-dimethylphenoxy)-N-methylethanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzyl-2-(2-chloro-4,6-dimethylphenoxy)-N-methylethanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-2-(2-chlorophenoxy)-N-methylethanamine: Similar structure but lacks the dimethyl groups.

    N-benzyl-2-(4,6-dimethylphenoxy)-N-methylethanamine: Similar structure but lacks the chlorine atom.

    N-benzyl-2-(2-chloro-4-methylphenoxy)-N-methylethanamine: Similar structure but has only one methyl group.

Uniqueness

N-benzyl-2-(2-chloro-4,6-dimethylphenoxy)-N-methylethanamine is unique due to the presence of both chlorine and dimethyl groups on the phenoxy ring. This combination of substituents can influence the compound’s reactivity, biological activity, and overall properties, making it distinct from other similar compounds.

Properties

IUPAC Name

N-benzyl-2-(2-chloro-4,6-dimethylphenoxy)-N-methylethanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClNO.C2H2O4/c1-14-11-15(2)18(17(19)12-14)21-10-9-20(3)13-16-7-5-4-6-8-16;3-1(4)2(5)6/h4-8,11-12H,9-10,13H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXXIBTAFIXYASS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)OCCN(C)CC2=CC=CC=C2)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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